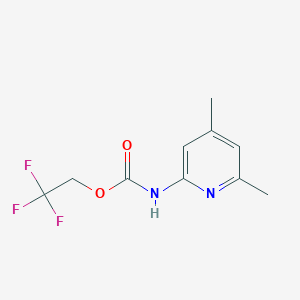
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate (TFEC) is an organic compound with a variety of applications in organic chemistry. It is a versatile reagent that is used in a wide range of reactions, including synthesis, purification, and analysis. TFEC is a useful reagent for the preparation of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Surface Hydrophobicity Tuning in Polymer Chemistry
The compound is utilized in the synthesis of poly(fluoroacrylate)s with tunable surface hydrophobicity. This is achieved via radical copolymerization with other monomers, such as α-fluoroacrylate and trifluoromethyl acrylic acid . These polymers have potential applications as functional coatings due to their adjustable wettability and improved adhesion properties.
Optical Material Development
In photonics, the compound’s derivatives are valuable for creating materials with unique refractive indices. These materials are essential for optical waveguides, ophthalmic devices, and anti-reflective coatings for solar cells, displays, and contact lenses .
Synthesis of Bioactive Esters
The compound is used in synthesizing polyglycerol, sucrose, and steroid fatty acid esters, which exhibit antioxidative or antibacterial activities. It serves as a versatile acylation reagent in reactions like transesterification, amidation, and kinetic resolution of aliphatic amines .
Organic Synthesis
2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a key intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of 1-alkyl-2,2-difluorovinylboranes, which are important in various organic transformations .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGEVBKZBCTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)

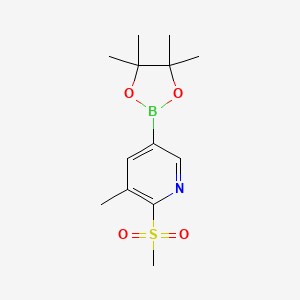

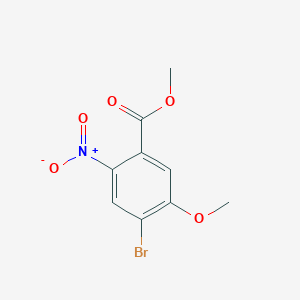
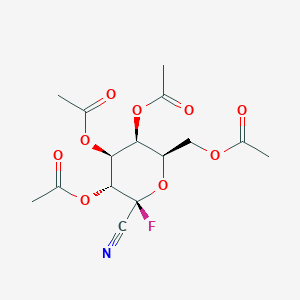
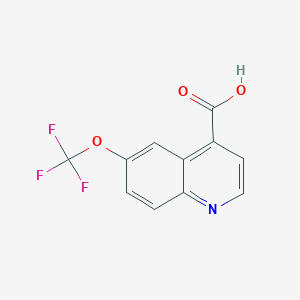

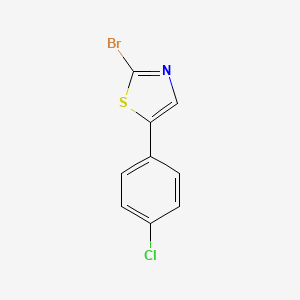
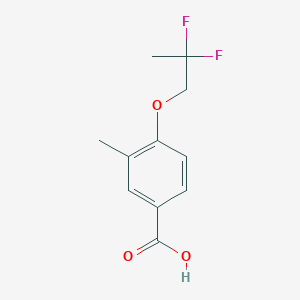
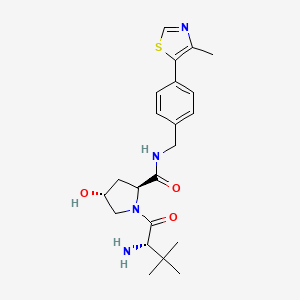
![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)

